Spontaneous Vinyl Polymerization Under Acidic Conditions: A Direct Comparison with 2‑Isopropenyl‑2‑oxazoline
2‑Vinyl‑2‑oxazoline (1a) undergoes spontaneous polymerization immediately upon protonation with fluorosulfonic or trifluoromethanesulfonic acid at 0 °C, whereas 2‑isopropenyl‑2‑oxazoline (1b) forms a stable N‑protonated salt under the exact same conditions [1]. The resulting polymer contains both vinyl‑opened and proton‑transfer units, confirming that the vinyl group reacts uncontrollably in acidic media [1].
| Evidence Dimension | Polymerization behavior upon protonation at 0 °C |
|---|---|
| Target Compound Data | Spontaneous polymerization; yields polymer with two distinct repeating units (vinyl‑opened and proton‑transfer) [1] |
| Comparator Or Baseline | 2‑Isopropenyl‑2‑oxazoline (1b): forms stable N‑protonated salt; no polymerization at 0 °C [1] |
| Quantified Difference | Qualitative difference in stability: 1a polymerizes spontaneously; 1b remains monomeric salt |
| Conditions | Reaction with FSO₃H or CF₃SO₃H in CD₂Cl₂ at 0 °C |
Why This Matters
This stark difference in acid stability dictates that 2‑vinyl‑2‑oxazoline cannot be used in formulations requiring acidic storage or processing, whereas the isopropenyl analog can; conversely, 2‑vinyl‑2‑oxazoline is uniquely suited for applications requiring in‑situ, acid‑triggered polymerization.
- [1] Miyamoto, M.; Sano, Y.; Saegusa, T., 'Reactivity of Cyclic Imino Ether Salts Having Vinyl Group V. Spontaneous and Base‑Catalyzed Polymerization of N‑Protio Salts of 2‑Alkenyl‑2‑oxazolines and 2‑Alkenyl‑5,6‑dihydro‑4H‑1,3‑oxazines', Polym. J. 1987, 19, 557‑566. View Source
